molecular formula C17H18N2O3 B7473728 Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate

Cat. No. B7473728
M. Wt: 298.34 g/mol
InChI Key: QUXRJIZIOQSZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate is a chemical compound that has been used in scientific research for its potential applications in various fields. It is a synthetic molecule that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been suggested that it may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as protect neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using different methods. It is also stable and can be stored for long periods. However, it also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate. One direction is to further investigate its potential as an anti-cancer agent, as well as its potential as a neuroprotective agent. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on cells and tissues. Additionally, future research could focus on developing new methods for synthesizing Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate, as well as improving its solubility in water.

Synthesis Methods

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate can be synthesized using different methods. One of the common methods is the condensation reaction between quinoline-2-carboxylic acid and piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate as a white solid.

Scientific Research Applications

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate has been used in scientific research for its potential applications in various fields. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-17(21)13-8-10-19(11-9-13)16(20)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRJIZIOQSZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(quinoline-2-carbonyl)piperidine-4-carboxylate

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